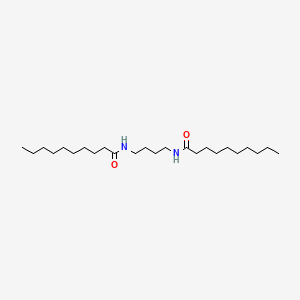
Decanamide, N,N'-1,4-butanediylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanamide, N,N’-1,4-butanediylbis- is a specialty chemical compound known for its unique structure and properties. It is a type of amide, specifically a bis-amide, which means it contains two amide groups connected by a butanediyl (butane-1,4-diyl) linker. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N,N’-1,4-butanediylbis- typically involves the reaction of decanoic acid with 1,4-butanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-amide product. The general reaction scheme can be represented as follows:
Decanoic acid+1,4-Butanediamine→Decanamide, N,N’-1,4-butanediylbis-+Water
The reaction is usually catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of Decanamide, N,N’-1,4-butanediylbis- involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent any side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Decanamide, N,N’-1,4-butanediylbis- undergoes several types of chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield decanoic acid and 1,4-butanediamine.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Hydrolysis: Decanoic acid and 1,4-butanediamine.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Decanamide, N,N’-1,4-butanediylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism by which Decanamide, N,N’-1,4-butanediylbis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
Dodecanamide, N,N’-1,4-butanediylbis-: Similar structure but with a longer alkyl chain.
N-isobutyl decanamide: Structurally related alkamide with different biological activity.
Uniqueness
Decanamide, N,N’-1,4-butanediylbis- is unique due to its specific bis-amide structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its stability make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
89927-56-0 |
|---|---|
Molecular Formula |
C24H48N2O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-[4-(decanoylamino)butyl]decanamide |
InChI |
InChI=1S/C24H48N2O2/c1-3-5-7-9-11-13-15-19-23(27)25-21-17-18-22-26-24(28)20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
PYDUXDAIVSUVIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCCNC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
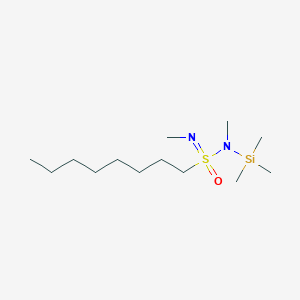
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
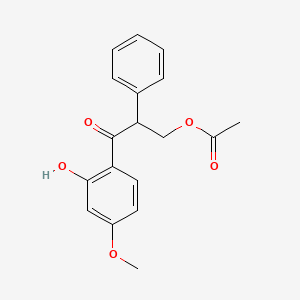
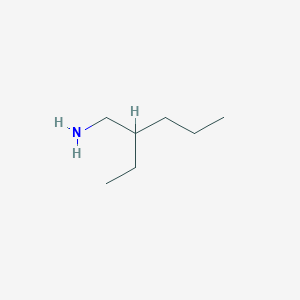
![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)

![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)


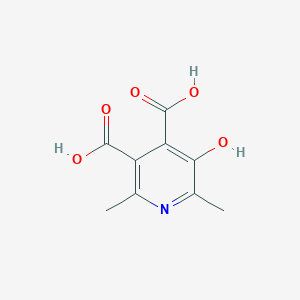
![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
